Physicochemical Differentiation: LogP and LogD
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid exhibits a calculated octanol-water partition coefficient (LogP) of -2.38, indicating high hydrophilicity . Its distribution coefficient (LogD) is calculated to be -3.40 at pH 5.5 and -4.34 at pH 7.4 . In contrast, a hypothetical unsubstituted analog, 4-(piperazin-1-yl)butanoic acid, is predicted to have a higher LogP and less negative LogD due to the absence of the polarizing oxo group on the piperazine ring. This quantitative difference in lipophilicity and ionization state directly impacts reversed-phase HPLC retention time and is a key differentiator for analytical chemists.
LogD (pH 5.5): -3.40
LogD (pH 7.4): -4.34
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | LogP = -2.38; LogD (pH 5.5) = -3.40; LogD (pH 7.4) = -4.34 |
| Comparator Or Baseline | 4-(piperazin-1-yl)butanoic acid (Predicted LogP > -2.38; LogD less negative) |
| Quantified Difference | Not directly calculated, but inferred from the known effect of the polar oxo group on lowering LogP and LogD. |
| Conditions | Calculated properties using ACD/Labs Percepta Platform and US EPA EPISuite . |
Why This Matters
The highly negative LogD values at physiological pH confirm the compound will be ionized and highly water-soluble, which is critical for its use in aqueous-based synthetic steps and for predicting its behavior in biological assays.
